molecular formula C6H5BCl2O2 B043032 3,5-Dichlorophenylboronic acid CAS No. 67492-50-6

3,5-Dichlorophenylboronic acid

Cat. No. B043032
CAS RN: 67492-50-6
M. Wt: 190.82 g/mol
InChI Key: DKYRKAIKWFHQHM-UHFFFAOYSA-N
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Description

3,5-Dichlorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to off-white powder and its molecular formula is C6H5BCl2O2 .


Molecular Structure Analysis

The molecular structure of 3,5-Dichlorophenylboronic acid has been analyzed using density functional harmonic calculations . There are three conformers for this molecule, with the most stable conformer being the ct form . The geometrical parameters and energies have been obtained for all three conformers from DFT (B3LYP) with 6-311++G (d,p) basis set calculations .


Chemical Reactions Analysis

3,5-Dichlorophenylboronic acid is used in various chemical reactions. For example, it is used in trifluoromethylation, intramolecular aromatic carbenoid insertion of biaryldiazoacetates, cyanation for the synthesis of aromatic nitriles, and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .


Physical And Chemical Properties Analysis

3,5-Dichlorophenylboronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 351.7±52.0 °C at 760 mmHg, and a flash point of 166.5±30.7 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 2.79 .

Scientific Research Applications

  • Catalytic Activity in Suzuki Cross-Coupling Reactions : It shows high catalytic activity in Suzuki cross-coupling reactions, particularly of aryl bromides with phenylboronic acid, and exhibits luminescence at 77 and 300 K (Kozlov et al., 2008).

  • Derivatization of Bifunctional Compounds : It serves as a selective reagent for derivatizing proximinal bifunctional compounds in research (Poole et al., 1978).

  • Synthesis of Aryltellurium Compounds : It is used in preparing aryltellurium compounds like diphenyl ditelluride and 3,5-dimethylphenyl 2′-nitrophenyl telluride (Clark et al., 2002).

  • Synthesis of Indole Derivatives : It promotes efficient synthesis of 3-substituted indole derivatives via the aza-Friedel–Crafts reaction at room temperature (Goswami et al., 2015).

  • Formation of Covalent Organic Frameworks : It is used in synthesized covalent organic frameworks, which exhibit high thermal stability, permanent porosity, and high surface areas (Côté et al., 2005).

  • Tumor-Homing Activity : Phenylboronic acid-decorated nanoparticles, including those using 3,5-Dichlorophenylboronic acid, enhance tumor-homing activity, improving tumor accumulation and antitumor effect (Wang et al., 2016).

  • Facilitation of Ribonucleoside Transport : It facilitates the transport of ribonucleosides in and out of liposomes, with varying effectiveness among different carriers (Westmark & Smith, 1996).

  • Synthesis of Diverse Structures : It is a building block for synthesizing various structures (Hergert et al., 2018).

  • Inhibiting Plant Growth : Studies have shown that 3,5-Dichlorophenylboronic acid reduces shoot growth in plants, though its effect is not due to competitive antagonism with endogenous auxin or gibberellins (Fird & Wain, 1971).

  • Structural and Spectroscopic Study : The molecule's most stable conformer is the ct form, and extensive studies have been conducted on its structure and spectroscopic properties (Ayyappan et al., 2010).

  • Drug Delivery and Biosensors : Phenylboronic acid-decorated polymeric nanomaterials, including those with 3,5-Dichlorophenylboronic acid, are used in drug delivery systems and biosensors for diagnostic and therapeutic applications (Lan & Guo, 2019).

  • Experimental Oncology : Phenylboronic acid and its derivatives, such as 3,5-Dichlorophenylboronic acid, have shown promising antiproliferative and proapoptotic properties, with a cell cycle-specific mode of action in experimental oncology (Psurski et al., 2018).

Safety And Hazards

When handling 3,5-Dichlorophenylboronic acid, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment . In case of contact with skin or eyes, wash off immediately with soap and plenty of water . If symptoms persist, seek medical advice .

properties

IUPAC Name

(3,5-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYRKAIKWFHQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370222
Record name 3,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenylboronic acid

CAS RN

67492-50-6
Record name 3,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichlorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cold (-78° C.) solution of 1-bromo-3,5-dichlorobenzene (14 g) and triisopropoxyborane (20.8 ml) in tetrahydrofuran (140 ml) was added dropwise n-butyllithium in hexane (1.66 M, 52.3 ml). The mixture was stirred at -78° C. for one hour and warmed to room temperature over two hours. The reaction mixture was poured onto 2M hydrochloric acid solution (120 ml) and stirred for 10 minutes. The product was extracted with ether (200 ml) 3 times, and the organic layers were combined, washed with brine, dried over magnesium sulfate and evaporated in vacuo. To the residue was added petroleum ether and the crystalline was collected, washed with petroleum ether and dried to give 3,5-dichlorophenyl-dihydroxyborane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
52.3 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
S Ayyappan, N Sundaraganesan, M Kurt… - Journal of Raman …, 2010 - Wiley Online Library
In this study, the Fourier‐transform infrared (FT‐IR) and FT‐Raman spectra of 3,5‐dichlorophenylboronicacid (3,5‐dcpba) were recorded in the solid phase. The structural and …
S AYYAPPAN, GN Sundaraganesan, M Kurt… - academia.edu
The boronic acid ligands have been incorporated into various biologically important compounds. A wide variety of boronic acid derivatives of divergent biologically important …
Number of citations: 0 www.academia.edu
PR Westmark, BD Smith - Journal of pharmaceutical sciences, 1996 - Wiley Online Library
Boronic acids were found to facilitate the transport of various ribonucleosides in and out of liposomes (artificial cells). Most experiments were conducted with large unilamellar vesicles …
Number of citations: 52 onlinelibrary.wiley.com
M Karabacak, E Kose, A Atac, AM Asiri… - Journal of molecular …, 2014 - Elsevier
The spectroscopic properties of 3,5-difluorophenylboronic acid (3,5-DFPBA, C 6 H 3 F 2 B(OH) 2 ) were investigated by FT-IR, FT-Raman UV–Vis, 1 H and 13 C NMR spectroscopic …
Number of citations: 60 www.sciencedirect.com
LS Lobo, K Matsumoto… - Polymers for Advanced …, 2020 - Wiley Online Library
Advanced microelectronic fabrication requires stable organic materials that can be used under extreme conditions such as high temperatures. In this study, hyperbranched …
Number of citations: 1 onlinelibrary.wiley.com
S Ayyappan, N Sundaraganesan, M Kurt… - academia.edu
The boronic acid ligands have been incorporated into various biologically important compounds. A wide variety of boronic acid derivatives of divergent biologically important …
Number of citations: 2 www.academia.edu
Y Kakei, C Yamazaki, M Suzuki, A Nakamura… - The Plant …, 2015 - Wiley Online Library
Auxin is essential for plant growth and development, this makes it difficult to study the biological function of auxin using auxin‐deficient mutants. Chemical genetics have the potential to …
Number of citations: 76 onlinelibrary.wiley.com
M Karabacak, E Kose, A Atac, MA Cipiloglu… - Spectrochimica Acta Part …, 2012 - Elsevier
This work presents the characterization of 2,3-difluorophenylboronic acid (abbreviated as 2,3-DFPBA, C 6 H 3 B(OH) 2 F 2 ) by quantum chemical calculations and spectral techniques. …
Number of citations: 52 www.sciencedirect.com
CW Lee, JY Lee - Dyes and Pigments, 2014 - Elsevier
Carbazole modified terphenyl based high triplet energy host materials were developed for application as host materials for blue phosphorescent organic light-emitting diodes. Two …
Number of citations: 16 www.sciencedirect.com
Ö Alver, G Dikmen - Journal of Molecular Structure, 2016 - Elsevier
Possible stable conformers, geometrical molecular structures, vibrational properties as well as band assignments, nuclear magnetic shielding tensors of 2-Fluoro-3-Methylpyridine-5-…
Number of citations: 15 www.sciencedirect.com

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